2-Chloro-1-(3-methyl-6-nitro-1H-indazol-1-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(3-methyl-6-nitro-1H-indazol-1-yl)ethan-1-one is a heterocyclic compound that contains an indazole ring. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
Preparation Methods
The synthesis of 2-Chloro-1-(3-methyl-6-nitro-1H-indazol-1-yl)ethan-1-one typically involves the reaction of 3-methyl-6-nitro-1H-indazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-1-(3-methyl-6-nitro-1H-indazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-methyl-6-nitro-1H-indazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds include other indazole derivatives such as 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one and 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one. Compared to these compounds, 2-Chloro-1-(3-methyl-6-nitro-1H-indazol-1-yl)ethan-1-one has unique structural features that may confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
62235-15-8 |
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Molecular Formula |
C10H8ClN3O3 |
Molecular Weight |
253.64 g/mol |
IUPAC Name |
2-chloro-1-(3-methyl-6-nitroindazol-1-yl)ethanone |
InChI |
InChI=1S/C10H8ClN3O3/c1-6-8-3-2-7(14(16)17)4-9(8)13(12-6)10(15)5-11/h2-4H,5H2,1H3 |
InChI Key |
KOJLQTWCEZDIBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)CCl |
Origin of Product |
United States |
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